![molecular formula C18H20N4O4S2 B11016281 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11016281.png)
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or marker in biological studies, helping to elucidate cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structure and reactivity.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various scientific and industrial purposes.
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly focusing on its role as a histone deacetylase (HDAC) inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O4S2, with a molecular weight of approximately 420.5 g/mol. The structure includes:
- Thiazole and Benzothiazole Rings : These aromatic systems contribute to the compound's reactivity and biological activity.
- Acetylated Amino Group : This functional group enhances solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C18H20N4O4S2 |
Molecular Weight | 420.5 g/mol |
IUPAC Name | This compound |
InChI Key | UFGUPFKSOBNOFT-UHFFFAOYSA-N |
Synthesis
The synthesis of the compound typically involves several steps including:
- Formation of the Thiazole Ring : Using appropriate precursors to create the thiazole framework.
- Introduction of the Benzothiazole Moiety : This step often requires electrophilic substitution reactions.
- Acetylation : The amino group is acetylated to enhance biological activity.
HDAC Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory activity against histone deacetylases (HDACs). Inhibition of HDACs is associated with various therapeutic effects, particularly in cancer and neurodegenerative diseases.
- Mechanism of Action : By inhibiting HDACs, the compound may lead to increased acetylation of histones, resulting in altered gene expression patterns that can suppress tumor growth and promote neuroprotection.
Cytotoxicity Studies
Research has shown that compounds structurally similar to this one display varying degrees of cytotoxicity against different tumor cell lines. For instance:
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potent cytotoxic effects.
Case Studies
A notable case study involved the evaluation of related benzothiazole derivatives for their anticancer properties. Compounds similar to our target showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells, suggesting a favorable therapeutic index.
Interaction Studies
To understand the binding affinity and specificity of this compound towards HDACs:
- Techniques Used :
- Surface Plasmon Resonance (SPR) : To quantitatively assess binding interactions.
- Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters of binding.
Properties
Molecular Formula |
C18H20N4O4S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O4S2/c1-10-15(28-18(19-10)22(11(2)23)7-8-25-3)16(24)21-17-20-13-6-5-12(26-4)9-14(13)27-17/h5-6,9H,7-8H2,1-4H3,(H,20,21,24) |
InChI Key |
UFGUPFKSOBNOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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